molecular formula C8H9BrN2O B580815 N-(5-Bromo-2-methylpyridin-3-yl)acetamide CAS No. 1301214-71-0

N-(5-Bromo-2-methylpyridin-3-yl)acetamide

Cat. No.: B580815
CAS No.: 1301214-71-0
M. Wt: 229.077
InChI Key: RVTYXFKKBCBRPZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylpyridin-3-yl)acetamide (chemical formula: C₈H₉BrN₂O; molecular weight: 229.08 g/mol) is a pyridine-based acetamide derivative characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and an acetamide moiety at the 3-position of the pyridine ring. Its synthesis involves acetylation of 5-bromo-2-methylpyridine-3-amine using acetic anhydride under acidic conditions (H₂SO₄) in acetonitrile .

Properties

IUPAC Name

N-(5-bromo-2-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTYXFKKBCBRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-71-0
Record name N-(5-bromo-2-methylpyridin-3-yl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylpyridin-3-yl)acetamide can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at ambient temperature for an extended period, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Suzuki Cross-Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions are various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(5-Bromo-2-methylpyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s derivatives are investigated for their properties as chiral dopants in liquid crystals, which are used in display technologies.

    Biological Studies: It has been studied for its anti-thrombolytic and biofilm inhibition activities, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) N-(5-Bromopyridin-2-yl)acetamide
  • Structure : Bromine at 5-position, acetamide at 2-position (pyridin-2-yl vs. pyridin-3-yl in the target compound).
  • Molecular Formula : C₇H₇BrN₂O (MW: 215.06 g/mol).
  • Key Differences :
    • The acetamide group’s position on the pyridine ring alters hydrogen-bonding patterns. Crystallographic data (triclinic system, space group P1) reveal intermolecular N–H···O and C–H···O interactions, influencing solubility and melting points .
    • Lower molecular weight compared to the target compound due to the absence of a methyl group.
(b) N-(5-Bromo-3-cyanopyridin-2-yl)acetamide (CAS 941604-21-3)
  • Structure: Bromine at 5-position, cyano group at 3-position, acetamide at 2-position.
  • Molecular Formula : C₈H₆BrN₃O (MW: 240.06 g/mol).
  • Higher molecular weight and altered electronic profile compared to the target compound.

Functional Group Modifications

(a) N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide (CAS 1311280-44-0)
  • Structure: Trifluoromethyl groups at 5-position, dimethylaminoethyl chain, and trifluoroacetamide.
  • Molecular Formula : C₁₂H₁₂BrF₆N₃O (MW: 408.15 g/mol).
  • Key Differences :
    • Fluorine substituents enhance lipophilicity and metabolic stability, making it more suitable for pharmacokinetic studies .
    • Complex structure with multiple reactive sites, contrasting with the simpler acetamide in the target compound.
(b) N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide (CAS 2028305-69-1)
  • Structure : Bromoacetyl group at 5-position, fluorine at 6-position.
  • Molecular Formula : C₉H₇BrFN₂O₂ (MW: 290.07 g/mol).
  • Key Differences :
    • The bromoacetyl group introduces a reactive site for further functionalization (e.g., nucleophilic displacement) .
    • Fluorine substitution may alter electronic properties and bioavailability.
(a) N-Substituted Acetamides with Analgesic Activity
  • Compounds like N-(3-methylbutyl)acetamide exhibit insect-attractant properties, while N-(4-hydroxyphenyl)acetamide (paracetamol) is a well-known analgesic .
  • Comparison : The target compound’s bromine and methyl groups may confer unique bioactivity, though empirical data are lacking.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
N-(5-Bromo-2-methylpyridin-3-yl)acetamide C₈H₉BrN₂O 229.08 5-Br, 2-CH₃, 3-NHCOCH₃ Acetylation
N-(5-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.06 5-Br, 2-NHCOCH₃ Crystallographically confirmed
N-(5-Bromo-3-cyanopyridin-2-yl)acetamide C₈H₆BrN₃O 240.06 5-Br, 3-CN, 2-NHCOCH₃ Not specified
N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide C₉H₇BrFN₂O₂ 290.07 5-BrCH₂CO, 6-F, 2-NHCOCH₃ Supplier data

Table 2: Crystallographic Data (Selected Compounds)

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Volume (ų)
N-(5-Bromopyridin-2-yl)acetamide Triclinic P1 a=4.0014, b=8.7232, c=23.0626; α=82.127°, β=86.897°, γ=85.932° 794.60
Target Compound (Theoretical) Not reported

Biological Activity

N-(5-Bromo-2-methylpyridin-3-yl)acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9BrN2OC_8H_9BrN_2O and features a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. The compound includes an acetamide functional group at the 3-position, contributing to its unique chemical reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown potential in inhibiting biofilm formation, making it a candidate for developing new antimicrobial agents. This property is particularly significant given the increasing resistance of pathogens to conventional antibiotics .
  • Anti-thrombolytic Activity : Studies have indicated that this compound may possess anti-thrombolytic properties, suggesting its potential use in treating conditions related to blood clotting .
  • Enzyme Inhibition : The mechanism of action likely involves interactions with specific enzymes or molecular targets within biological systems, potentially disrupting cellular processes or inhibiting enzyme activity .

The biological effects of this compound are thought to arise from its ability to interact with various molecular targets. For example, it may inhibit enzymes involved in metabolic pathways or interfere with cellular signaling processes. Ongoing research aims to elucidate these interactions further and understand their implications for drug development .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated inhibition of biofilm formation in various microbial strains.
Anti-thrombolytic ActivityShowed significant effects in models simulating thrombus formation.
Synthesis and Biological EvaluationInvestigated through Suzuki cross-coupling reactions, revealing moderate to good yields of derivatives with similar biological activities.

Synthesis Routes

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions with arylboronic acids. These synthetic pathways are crucial for producing derivatives that may enhance its biological properties .

Comparison with Similar Compounds

This compound can be compared with other brominated pyridine derivatives, such as 2-bromo-6-methylpyridine. While both compounds share similar structural features, their biological activities may differ significantly due to variations in substitution patterns and functional groups.

CompoundKey FeaturesBiological Activity
This compoundAcetamide group; bromine at position 5Antimicrobial, anti-thrombolytic
2-Bromo-6-methylpyridineBromine at position 6; no acetamide groupLimited data on biological activity

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